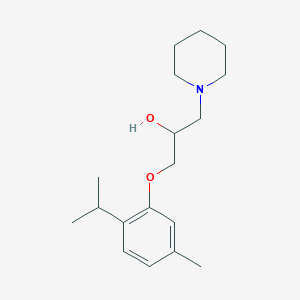
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPP is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
Mécanisme D'action
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and other catecholamines on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have other biochemical and physiological effects. For example, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy. Additionally, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol that can improve its bioavailability and efficacy. Another area of interest is the investigation of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol's potential applications in cancer therapy and diabetes treatment. Finally, further studies are needed to fully understand the mechanisms underlying 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol's effects on the cardiovascular system and other physiological processes.
Méthodes De Synthèse
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction between 1-(2-isopropyl-5-methylphenoxy)-3-chloropropane and piperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol as a white crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have shown that 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol can effectively lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. Additionally, 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
Propriétés
Nom du produit |
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol |
|---|---|
Formule moléculaire |
C18H29NO2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(5-methyl-2-propan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)17-8-7-15(3)11-18(17)21-13-16(20)12-19-9-5-4-6-10-19/h7-8,11,14,16,20H,4-6,9-10,12-13H2,1-3H3 |
Clé InChI |
MFSKQYNVSZNUGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)



![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)

![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)




